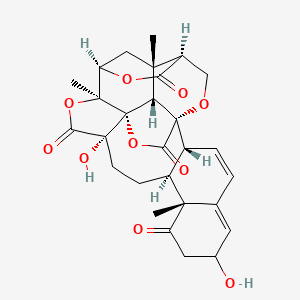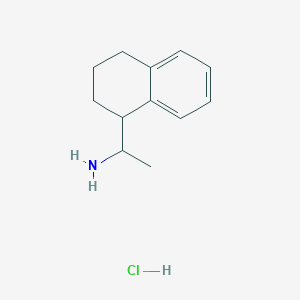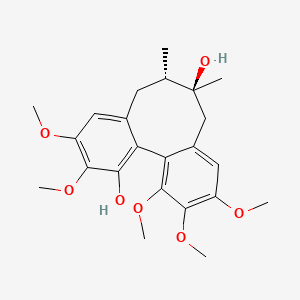![molecular formula C57H62N8O10S B12430986 ethyl (5Z)-4-hydroxy-5-[[3-hydroxy-4-[2-[2-[2-[2-[4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]phenyl]methylidene]-2-phenyliminothiophene-3-carboxylate](/img/structure/B12430986.png)
ethyl (5Z)-4-hydroxy-5-[[3-hydroxy-4-[2-[2-[2-[2-[4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]phenyl]methylidene]-2-phenyliminothiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (5Z)-4-hydroxy-5-[[3-hydroxy-4-[2-[2-[2-[2-[4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]phenyl]methylidene]-2-phenyliminothiophene-3-carboxylate is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its intricate molecular structure, which includes multiple functional groups and aromatic rings, making it a subject of interest in various fields of chemistry and biology.
Preparation Methods
The synthesis of ethyl (5Z)-4-hydroxy-5-[[3-hydroxy-4-[2-[2-[2-[2-[4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]phenyl]methylidene]-2-phenyliminothiophene-3-carboxylate involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the benzimidazole core, followed by the introduction of the piperazine moiety. Subsequent steps involve the formation of the thiophene ring and the attachment of the ethyl ester group. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups present in the molecule can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imine group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific functional groups targeted and the conditions employed.
Scientific Research Applications
Ethyl (5Z)-4-hydroxy-5-[[3-hydroxy-4-[2-[2-[2-[2-[4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]phenyl]methylidene]-2-phenyliminothiophene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying biochemical pathways and molecular interactions.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the treatment of diseases involving the central nervous system.
Industry: The compound’s unique chemical properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl (5Z)-4-hydroxy-5-[[3-hydroxy-4-[2-[2-[2-[2-[4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]phenyl]methylidene]-2-phenyliminothiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Compared to other similar compounds, ethyl (5Z)-4-hydroxy-5-[[3-hydroxy-4-[2-[2-[2-[2-[4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]phenyl]methylidene]-2-phenyliminothiophene-3-carboxylate stands out due to its unique combination of functional groups and structural features. Similar compounds include other benzimidazole derivatives and thiophene-based molecules, which may share some chemical properties but differ in their specific applications and mechanisms of action.
Properties
Molecular Formula |
C57H62N8O10S |
|---|---|
Molecular Weight |
1051.2 g/mol |
IUPAC Name |
ethyl (5Z)-4-hydroxy-5-[[3-hydroxy-4-[2-[2-[2-[2-[4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]phenyl]methylidene]-2-phenyliminothiophene-3-carboxylate |
InChI |
InChI=1S/C57H62N8O10S/c1-3-73-57(69)52-53(68)50(76-56(52)59-41-10-5-4-6-11-41)34-38-14-19-49(48(66)33-38)75-32-31-72-30-29-71-28-27-70-26-20-58-51(67)13-8-25-74-43-12-7-9-39(35-43)54-60-44-17-15-40(36-46(44)62-54)55-61-45-18-16-42(37-47(45)63-55)65-23-21-64(2)22-24-65/h4-7,9-12,14-19,33-37,66,68H,3,8,13,20-32H2,1-2H3,(H,58,67)(H,60,62)(H,61,63)/b50-34-,59-56? |
InChI Key |
VZOBBDQYYRIHBE-CBPGIDNYSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C/C2=CC(=C(C=C2)OCCOCCOCCOCCNC(=O)CCCOC3=CC=CC(=C3)C4=NC5=C(N4)C=C(C=C5)C6=NC7=C(N6)C=C(C=C7)N8CCN(CC8)C)O)/SC1=NC9=CC=CC=C9)O |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=CC(=C(C=C2)OCCOCCOCCOCCNC(=O)CCCOC3=CC=CC(=C3)C4=NC5=C(N4)C=C(C=C5)C6=NC7=C(N6)C=C(C=C7)N8CCN(CC8)C)O)SC1=NC9=CC=CC=C9)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


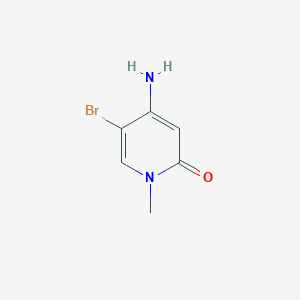
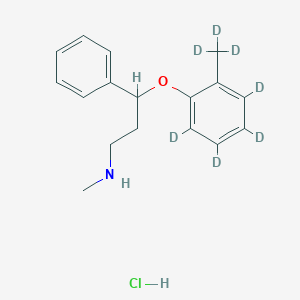
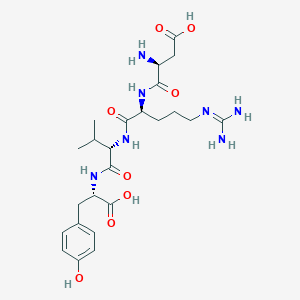


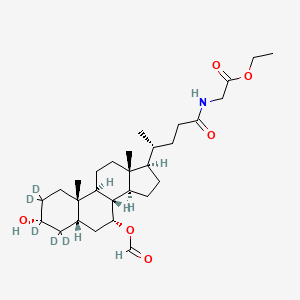
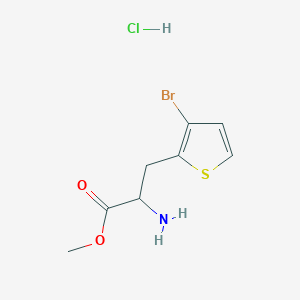
![trisodium;[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12430952.png)


